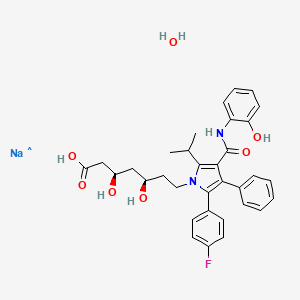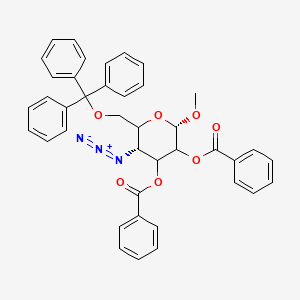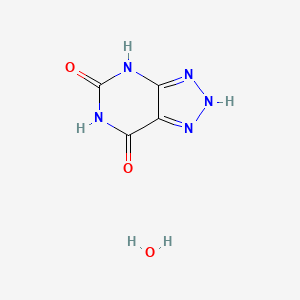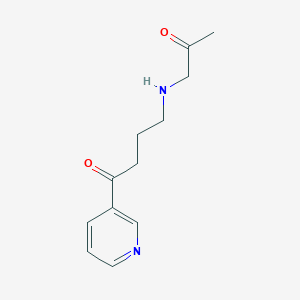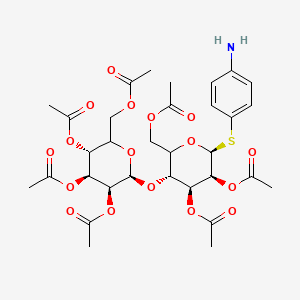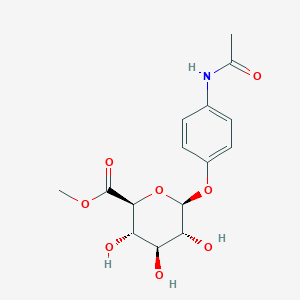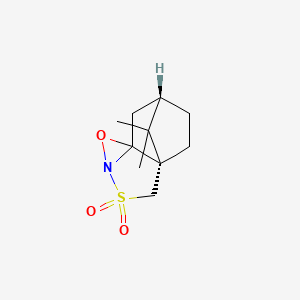
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, also known as (+)-CSAO, is a chiral oxaziridine that has been widely studied in the scientific community for its unique properties and potential applications. It is a simple, low-cost, and easily accessible chiral building block that can be used in a variety of synthetic strategies. (+)-CSAO has been used in the synthesis of a number of compounds, including chiral amines, alcohols, and other chiral compounds. It has also been used in the synthesis of natural products, such as alkaloids, peptides, and terpenoids. Additionally, (+)-CSAO has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Enantioselective Oxidation of Prochiral Ketone Enolates
One of the primary uses of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is the conversion of prochiral ketone enolates into optically active α-hydroxy ketones . This reaction proceeds through an asymmetric oxidation process, where the oxaziridine transfers an oxygen atom to the enolate with high enantioselectivity . This allows for the preparation of chiral α-hydroxy ketones, which are important building blocks in various pharmaceuticals and natural products .
Synthesis of Thymidine Oligonucleotides
This reagent has been employed in the synthesis of specific types of DNA molecules known as thymidine oligonucleotides connected through pyrophosphates . These oligonucleotides have potential applications in genetic engineering and drug development.
Asymmetric Synthesis of Proton Pump Inhibitors
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine plays a role in the asymmetric synthesis of proton pump inhibitors, a class of drugs used to treat gastric ulcers. This reaction involves the conversion of prochiral sulfides into the desired chiral form. Proton pump inhibitors like ®-Rabeprazole sodium and ®-Lansoprazole sodium can be synthesized from the corresponding DBU salt of prochiral sulfide.
Preparation of Phosphonate/Thiophosphonate Oligodeoxynucleotides
This oxaziridine can be used to oxidize phosphinoacetate intermediates, leading to the preparation of phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides. These are modified forms of DNA with potential therapeutic applications.
Mécanisme D'action
Target of Action
It’s known that oxaziridines, in general, are electrophilic three-membered heterocycles containing oxygen, nitrogen, and carbon atoms . They exhibit unusually high and tunable reactivities and have received considerable attention from chemists .
Mode of Action
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, like other oxaziridines, is known to be a powerful oxygen- and nitrogen-transfer agent for a broad array of nucleophiles . The reactive site of the nucleophilic attack on the oxaziridine heterocyclic ring is attributed to the electronic nature and size of the substituent on the 2-nitrogen atom .
Biochemical Pathways
Oxaziridines have been used in various chemical reactions, including oxidation, amination, cycloaddition, and deracemization . These reactions can affect various biochemical pathways depending on the context of their use.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the action of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine depends on the context of its use. For instance, it can be used to convert prochiral ketone enolates into optically active α-hydroxy ketones via enantioselective asymmetric oxidation . It can also be used in the synthesis of thymidine oligonucleotides connected through pyrophosphates .
Action Environment
The action, efficacy, and stability of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Other factors, such as the presence of other chemicals and the pH of the environment, may also influence its action and efficacy.
Propriétés
IUPAC Name |
(1S,8S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9-,10?,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJBUGPGFNISJ-INKAGXRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,8S)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
CAS RN |
104322-63-6 |
Source


|
| Record name | (1S)-(+)-(10-Camphorsulphonyl)oxaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in synthesizing phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides?
A1: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine acts as an oxidizing agent in this specific synthesis process []. After the coupling of novel esterified acetic acid phosphinodiamidites to form phosphonoacetic acid modified internucleotide linkages, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is used to oxidize the phosphinoamidite moiety. This oxidation, alongside the alternative reagent 3H-1,2-benzodithiol-3-one-1,1-dioxide, allows for the creation of the desired phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides with high coupling efficiency [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


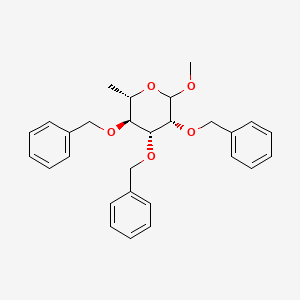
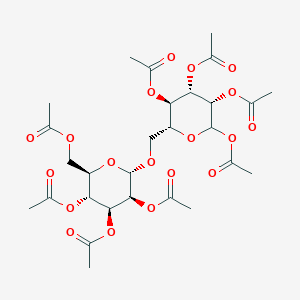
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

